SP-96

Übersicht

Beschreibung

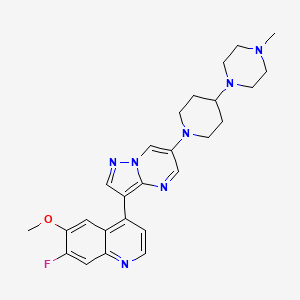

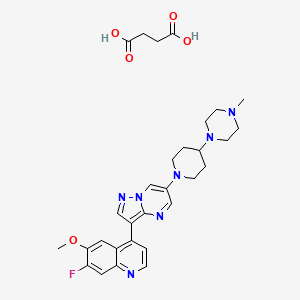

SP-96 ist ein neu entdecktes kleines Molekül, ein Quinazolin-Derivat und ein Inhibitor der Aurora-Kinase B. Aurora-Kinase B ist eine Serin-Threonin-Kinase, die eine entscheidende Rolle bei der Zellteilung spielt, indem sie die korrekte Chromosomen-Segregation sicherstellt. This compound ist bemerkenswert, da es der erste nicht-ATP-kompetitive Inhibitor der Aurora-Kinase B ist und eine hohe Selektivität und Wirksamkeit aufweist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

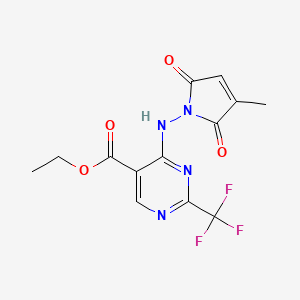

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Quinazolin-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Quinazolin-Kerns: Dies wird typischerweise durch die Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder ähnlichen Reagenzien unter Hochtemperaturbedingungen erreicht.

Funktionalisierung: Der Quinazolin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um seine Aktivität und Selektivität zu verbessern. Dies beinhaltet häufig Halogenierungs-, Alkylierungs- oder Acylierungsreaktionen.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Quinazolins mit spezifischen Seitenketten, die die gewünschte biologische Aktivität verleihen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung von Abfall und Energieverbrauch umfassen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, SP-96 serves as a valuable tool for studying the structure-activity relationships of quinazoline derivatives. Its unique non-ATP-competitive inhibition mechanism provides insights into designing more selective kinase inhibitors.

Biology

In biological research, this compound is used to study the role of Aurora Kinase B in cell division and its implications in cancer. It helps in understanding how inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.

Medicine

This compound has significant potential in cancer therapy. Its high selectivity for Aurora Kinase B over other kinases like FLT3 and KIT reduces the risk of side effects such as neutropenia, making it a promising candidate for clinical development .

Industry

In the pharmaceutical industry, this compound is being explored for its potential to be developed into a therapeutic drug for treating cancers that overexpress Aurora Kinase B.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SP-96 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

Formation of the Quinazoline Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents under high-temperature conditions.

Functionalization: The quinazoline core is then functionalized with various substituents to enhance its activity and selectivity. This often involves halogenation, alkylation, or acylation reactions.

Final Coupling: The final step involves coupling the functionalized quinazoline with specific side chains that confer the desired biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SP-96 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Quinazolin-N-Oxide zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroquinazolin-Derivaten führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an Positionen, die durch elektronenziehende Gruppen aktiviert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen umfassen verschiedene substituierte Quinazoline, die weiter funktionalisiert werden können, um ihre biologische Aktivität zu verbessern.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie dient this compound als wertvolles Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehungen von Quinazolin-Derivaten. Sein einzigartiger nicht-ATP-kompetitiver Hemmmechanismus liefert Erkenntnisse zur Entwicklung selektiverer Kinase-Inhibitoren.

Biologie

In der biologischen Forschung wird this compound verwendet, um die Rolle der Aurora-Kinase B bei der Zellteilung und ihre Bedeutung im Zusammenhang mit Krebs zu untersuchen. Es hilft zu verstehen, wie die Hemmung dieser Kinase zu einem Zellzyklus-Arrest und Apoptose in Krebszellen führen kann.

Medizin

This compound hat ein erhebliches Potenzial in der Krebstherapie. Seine hohe Selektivität für Aurora-Kinase B gegenüber anderen Kinasen wie FLT3 und KIT reduziert das Risiko von Nebenwirkungen wie Neutropenie und macht es zu einem vielversprechenden Kandidaten für die klinische Entwicklung .

Industrie

In der pharmazeutischen Industrie wird this compound auf sein Potenzial untersucht, zu einem therapeutischen Medikament zur Behandlung von Krebsarten entwickelt zu werden, die Aurora-Kinase B überexprimieren.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es auf nicht-ATP-kompetitive Weise an Aurora-Kinase B bindet. Dies bedeutet, dass es nicht mit ATP um die Bindung an die Kinase konkurriert. Stattdessen bindet es an eine allosterische Stelle, induziert eine Konformationsänderung, die die Aktivität der Kinase hemmt. Diese Hemmung verhindert die korrekte Segregation der Chromosomen während der Zellteilung, was zu einem Zellzyklus-Arrest und Apoptose in Krebszellen führt .

Wirkmechanismus

SP-96 exerts its effects by binding to Aurora Kinase B in a non-ATP-competitive manner. This means it does not compete with ATP for binding to the kinase. Instead, it binds to an allosteric site, inducing a conformational change that inhibits the kinase’s activity. This inhibition prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Barasertib: Ein ATP-kompetitiver Inhibitor der Aurora-Kinase B, jedoch mit geringerer Selektivität, was zu höherer Toxizität führt.

Alisertib: Ein weiterer ATP-kompetitiver Inhibitor mit einem breiteren Kinase-Hemmungsprofil.

Einzigartigkeit von SP-96

This compound ist einzigartig aufgrund seines nicht-ATP-kompetitiven Hemmmechanismus, der eine höhere Selektivität bietet und Off-Target-Effekte reduziert. Dies macht es zu einem vielversprechenderen Kandidaten für die Krebstherapie im Vergleich zu anderen Aurora-Kinase B-Inhibitoren .

Eigenschaften

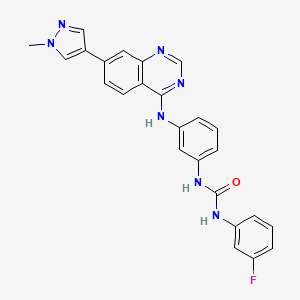

IUPAC Name |

1-(3-fluorophenyl)-3-[3-[[7-(1-methylpyrazol-4-yl)quinazolin-4-yl]amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN7O/c1-33-14-17(13-29-33)16-8-9-22-23(10-16)27-15-28-24(22)30-20-6-3-7-21(12-20)32-25(34)31-19-5-2-4-18(26)11-19/h2-15H,1H3,(H,27,28,30)(H2,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDYRZUPKPBLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

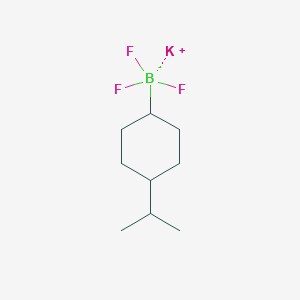

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B8134222.png)